4'-Bromovalerophenone

Description

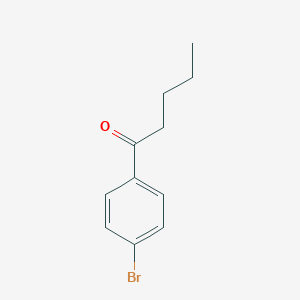

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYJKBMRWQQJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223236 | |

| Record name | 4'-Bromovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7295-44-5 | |

| Record name | 1-(4-Bromophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromovalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7295-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromovalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Bromovalerophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DG7YYR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromovalerophenone CAS number 7295-44-5

An In-depth Technical Guide to 4'-Bromovalerophenone (CAS: 7295-44-5)

Introduction

This compound, with the CAS number 7295-44-5, is an aromatic ketone that serves as a versatile intermediate in various fields of chemical synthesis.[1][2] Structurally, it features a valeroyl group attached to a benzene ring substituted with a bromine atom at the para position. Its bifunctional nature, possessing both a ketone carbonyl group and an aryl bromide moiety, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and synthetic chemistry. Its derivatives have been explored for potential biological activities, including the inhibition of enzymes relevant to neurodegenerative diseases.[3] Furthermore, it is a derivative of valerophenone, a compound often used as a tool in the study of photochemical processes and as an inhibitor of the enzyme carbonyl reductase.[1][4][]

Physicochemical and Spectroscopic Data

This compound is typically a yellow or tan crystalline solid at room temperature.[1][2][6] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-(4-bromophenyl)pentan-1-one | [7] |

| Synonyms | p-Bromovalerophenone, 4-Bromophenyl butyl ketone | [2][7] |

| CAS Number | 7295-44-5 | [1][3][8][9] |

| Molecular Formula | C11H13BrO | [1][3][][7][9][10] |

| Molecular Weight | 241.12 g/mol | [1][3][][7][8][9][10] |

| Melting Point | 34-36 °C | [2][4][][6][8][11] |

| Boiling Point | 168-169 °C @ 20 mmHg | [2][4][][6][8] |

| Density | ~1.3 g/cm³ (estimate) | [2][] |

| Appearance | Yellow to tan solid/powder | [1][2][11] |

| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate | [2][4] |

| InChI Key | STYJKBMRWQQJIS-UHFFFAOYSA-N | [7][8] |

| SMILES | CCCCC(=O)C1=CC=C(C=C1)Br |[7][8] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| UV-Vis (λmax) | 325 nm (in Heptane) | [2][4] |

| NMR, IR, MS | Spectral data available in public databases like PubChem. |[7][12] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes, with Friedel-Crafts acylation and electrophilic aromatic substitution being the most traditional methods.[3]

Experimental Protocol 1: Electrophilic Aromatic Substitution

This classical approach involves the direct bromination of valerophenone. The reaction is catalyzed by a Lewis acid, which polarizes the bromine molecule to generate a strong electrophile that attacks the electron-rich aromatic ring.[3]

Methodology:

-

Catalyst Suspension: Suspend a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a stirrer.

-

Reactant Addition: Add valerophenone to the flask.

-

Bromination: Cool the mixture in an ice bath. Add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate (to remove excess bromine), followed by brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocol 2: Grignard Reaction with a Weinreb Amide Analogue

A more modern approach involves the reaction of a Grignard reagent with an activated amide, such as a N,N-dimethylbenzamide derivative. This method offers good control and avoids over-addition.[1]

Methodology:

-

Amide Activation: Dissolve 4-bromo-N,N-dimethylbenzamide (1.0 eq.) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise.[1]

-

Allow the reaction mixture to warm gradually to 0 °C over a period of 2 hours.[1]

-

Grignard Addition: Re-cool the mixture to -78 °C. Slowly add a solution of butylmagnesium bromide (1.0 eq.) in diethyl ether (Et₂O) dropwise.[1]

-

Maintain stirring at -78 °C for 2 hours.[1]

-

Work-up: Quench the reaction by adding 15% aqueous hydrochloric acid (HCl).[1] Separate the organic layer. Extract the aqueous phase with ether (3x).[1]

-

Purification: Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] After filtration and solvent evaporation, purify the residue by silica gel column chromatography to obtain the target product.[1]

Caption: Synthesis of this compound using a Grignard reagent and an activated amide.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups.

-

Aryl Bromide: The bromine atom on the phenyl ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the deactivating nature of the carbonyl group.[3] However, it is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the 4-position.

-

Carbonyl Group: The ketone functionality can undergo standard reactions such as reduction to a secondary alcohol, reductive amination, and formation of imines or oximes. It is also the key chromophore for photochemical reactions.

Photochemical Transformations: Norrish Type II Reaction

Similar to its parent compound valerophenone, this compound is expected to undergo Norrish Type II reactions upon UV irradiation. This intramolecular process involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then proceed via two main pathways: cleavage or cyclization.[3]

-

Cleavage (Elimination): The biradical fragments to form propene and 4'-bromoacetophenone.[3]

-

Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.[3]

Caption: Norrish Type II photochemical reaction pathways for this compound.

Applications in Research and Development

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable building block for creating more complex molecules. In drug discovery, its derivatives have been explored for potential therapeutic activities.[3] Research has indicated that related structures may act as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.[3] The valerophenone core can fit into hydrophobic pockets of proteins, while the bromine atom provides a site for further functionalization.[3] In the agrochemical sector, it serves as a precursor for the synthesis of active ingredients in pesticides.[3]

Caption: Conceptual workflow of this compound in drug development.

Safety and Handling

While not classified as acutely toxic, this compound is an irritant and requires careful handling in a laboratory setting.[2][4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be used.[8]

Table 3: Safety Information

| Category | Information | Reference |

|---|---|---|

| Hazard Codes | Xi (Irritant) | [2][4] |

| Safety Statements | S24/25: Avoid contact with skin and eyes. | [2][4] |

| WGK Germany | 3 (Highly hazardous for water) | [2][4][8] |

| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly sealed. | [2][4][11][13] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [11] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [11] |

| First Aid (Inhalation) | Remove to fresh air. | [11] |

| First Aid (Ingestion) | Clean mouth with water and seek medical attention. |[11] |

References

- 1. This compound | 7295-44-5 [chemicalbook.com]

- 2. This compound CAS#: 7295-44-5 [amp.chemicalbook.com]

- 3. This compound | 7295-44-5 | Benchchem [benchchem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]

- 9. CAS RN 7295-44-5 | Fisher Scientific [fishersci.co.uk]

- 10. This compound | CAS 7295-44-5 | LGC Standards [lgcstandards.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7295-44-5|this compound|BLD Pharm [bldpharm.com]

4'-Bromovalerophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 4'-Bromovalerophenone, a chemical compound utilized in various synthetic and research applications. The data is presented for ease of reference and integration into laboratory and development workflows.

Physicochemical Properties

This compound, also known as 1-(4-bromophenyl)pentan-1-one, is an aromatic ketone. Its fundamental molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C11H13BrO | [1][2][][4][5] |

| Molecular Weight | 241.12 g/mol | [1][2][][4][5] |

| CAS Number | 7295-44-5 | [1][2][6] |

| Synonyms | p-Bromovalerophenone, p-Bromophenyl butyl ketone | [1][6] |

Structural and Molecular Relationship

The diagram below illustrates the logical connection between the compound and its primary molecular identifiers.

Caption: Logical relationship of this compound to its molecular formula and weight.

Note: This document is intended for informational purposes for research and development professionals. For safety and handling information, please refer to a comprehensive Safety Data Sheet (SDS).

References

Spectral Analysis of 4'-Bromovalerophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4'-Bromovalerophenone (CAS No: 7295-44-5), a key intermediate in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in tabular format for clarity and ease of comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are outlined below. The aromatic protons form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.6 - 7.7 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |

| ~ 2.9 - 3.0 | Triplet (t) | 2H | Methylene (-CH₂-) group alpha to the carbonyl |

| ~ 1.6 - 1.8 | Sextet | 2H | Methylene (-CH₂-) group beta to the carbonyl |

| ~ 1.3 - 1.5 | Sextet | 2H | Methylene (-CH₂-) group gamma to the carbonyl |

| ~ 0.9 - 1.0 | Triplet (t) | 3H | Methyl (-CH₃) group |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. The expected chemical shifts for this compound are as follows.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 - 200 | Carbonyl carbon (C=O) |

| ~ 135 - 138 | Aromatic carbon ipso to the carbonyl group |

| ~ 131 - 133 | Aromatic carbons meta to the carbonyl group |

| ~ 129 - 131 | Aromatic carbons ortho to the carbonyl group |

| ~ 127 - 129 | Aromatic carbon ipso to the bromine atom |

| ~ 38 - 40 | Methylene (-CH₂-) carbon alpha to the carbonyl |

| ~ 26 - 28 | Methylene (-CH₂-) carbon beta to the carbonyl |

| ~ 22 - 24 | Methylene (-CH₂-) carbon gamma to the carbonyl |

| ~ 13 - 15 | Methyl (-CH₃) carbon |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1680 - 1700 | Strong | Carbonyl (C=O) stretch of the ketone |

| ~ 1585 - 1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 1485 | Medium-Strong | Aromatic C=C stretch |

| ~ 820 - 860 | Strong | Para-disubstituted C-H out-of-plane bend |

| ~ 1070 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[1]

| m/z | Relative Intensity | Assignment |

| 240 / 242 | Moderate | Molecular Ion [M]⁺ / [M+2]⁺ |

| 183 / 185 | High | [C₇H₄BrO]⁺ (4-bromobenzoyl cation from α-cleavage) |

| 198 / 200 | Low-Moderate | Fragment from McLafferty rearrangement |

| 155 / 157 | Moderate | [C₆H₄Br]⁺ (Loss of CO from the 183/185 fragment) |

| 76 | Low | [C₆H₄]⁺ |

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectral data presented above.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Weigh 10-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of any solid particulates to avoid interference with the magnetic field homogeneity.[2]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the peaks for the ¹H spectrum.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation as a function of wavenumber.

-

Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done directly with a solid probe or, more commonly, via the effluent from a gas chromatograph (GC-MS) for volatile compounds.[4]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺).[4]

-

Fragmentation: The excess energy from ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals.[1]

-

Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio, typically using a magnetic field or a quadrupole analyzer.[5]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

- 1. benchchem.com [benchchem.com]

- 2. organic chemistry - Assignment of the 13C NMR spectrum of 4'-bromoacetophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4'-Bromovalerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Bromovalerophenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents a general experimental protocol for quantitative solubility determination, and outlines the physical and chemical properties of the compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling the compound and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| Melting Point | 34-36 °C | [2][3] |

| Boiling Point | 168-169 °C at 20 mmHg | [2][3] |

| Appearance | Tan/yellow crystalline powder | [2] |

| CAS Number | 7295-44-5 | [3] |

Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Sparingly Soluble | [2][3] |

| Ethyl Acetate | Sparingly Soluble | [2][3] |

| Methanol | Soluble | [4] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a generalized, robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the supernatant.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetonitrile, ethanol, dichloromethane)

-

Scintillation vials or screw-capped test tubes

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials using a vortex mixer or a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.[6]

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Filtration:

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).[6]

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of the solubility of an organic compound.

Caption: Workflow for Quantitative Solubility Determination.

References

4'-Bromovalerophenone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 4'-Bromovalerophenone. The information herein is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and research professionals.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C11H13BrO | [3][4][5] |

| Molecular Weight | 241.12 g/mol | [3][4] |

| CAS Number | 7295-44-5 | [1][3] |

| Appearance | Yellow powder solid / crystalline powder | [1][2][] |

| Melting Point | 34 - 36 °C / 93.2 - 96.8 °F | [1][3][7] |

| Boiling Point | 168 - 169 °C @ 20 mmHg | [3][7] |

| Flash Point | 110 °C / 230 °F | [7][8] |

| Solubility | Low water solubility | [1] |

| Odor | No information available | [1] |

Hazard Identification and Classification

While some sources state that this compound is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), others indicate it can cause skin, eye, and respiratory irritation.[9][10] It is crucial to handle this compound with care, adhering to good industrial hygiene and safety practices.[1][9]

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.[10]

-

Inhalation: May cause respiratory irritation.[10]

-

Ingestion: Harmful if swallowed.[11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure.

| PPE Category | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [7][9] |

| Skin Protection | Chemical-resistant gloves (inspected prior to use), and fire/flame resistant and impervious clothing. | [9][12] |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. A type N95 (US) respirator is also suggested. | [3][9] |

| Body Protection | Wear protective clothing and chemical-resistant boots. An apron is recommended when mixing or loading. | [12][13] |

Experimental Protocols: Safety and Emergency Procedures

Detailed methodologies for safe handling and emergency response are critical for minimizing risk in a laboratory setting.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound from receipt to disposal.

Methodology:

-

Receiving and Storage:

-

Handling:

-

Hygiene Measures:

-

Disposal:

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Methodology:

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

Methodology:

-

Suitable Extinguishing Media:

-

Specific Hazards:

-

Protective Equipment:

-

Fire-Fighting Procedures:

Accidental Release Measures

For spills, the following cleanup protocol should be followed.

Methodology:

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

-

For minor spills, use dry clean-up procedures and avoid generating dust.[14] Sweep up and shovel into suitable containers for disposal.[1][7]

-

For major spills, clear the area of personnel and move upwind.[14]

-

Recover the product wherever possible.[14]

-

Place residues in labeled plastic bags or other containers for disposal.[14]

-

Ventilate the area and wash the spill site after material pickup is complete.[12]

-

Toxicological Information

There is no acute toxicity information available for this product.[1] The health hazards have not been fully investigated.[12] It is advised to limit all unnecessary personal contact.[14]

Stability and Reactivity

-

Conditions to Avoid: Incompatible products, extremes of temperature, and direct sunlight.[1][9]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[7]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 7295-44-5 [chemicalbook.com]

- 3. 4 -Bromovalerophenone = 98 7295-44-5 [sigmaaldrich.com]

- 4. This compound | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. nitrochemis.com [nitrochemis.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cochise.edu [cochise.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 4'-Bromovalerophenone from bromobenzene

An In-depth Technical Guide to the Synthesis of 4'-Bromovalerophenone from Bromobenzene

Introduction

This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[][2][3] Its structure, featuring a halogenated aromatic ring and a ketone functional group, allows for a variety of subsequent chemical transformations.[4] This guide provides a comprehensive overview of the primary synthetic route to this compound, the Friedel-Crafts acylation of bromobenzene. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data.

Reaction Overview: Friedel-Crafts Acylation

The most common and reliable method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with valeryl chloride.[4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent.[5][6]

The overall transformation is as follows:

Bromobenzene + Valeryl Chloride → (in the presence of AlCl₃) → this compound + HCl

Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting material, which conveniently prevents multiple acylations from occurring.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[5][7]

-

Electrophilic Attack: The acylium ion acts as an electrophile and attacks the electron-rich π system of the bromobenzene ring. The bromine atom on the ring is an ortho-, para-directing group. The incoming acyl group will preferentially add to the para position to minimize steric hindrance, making this compound the major product.[4]

-

Restoration of Aromaticity: A chloride ion (from the AlCl₄⁻ complex) removes a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst and produces hydrogen chloride (HCl) gas as a byproduct.[7]

Caption: Reaction mechanism for the Friedel-Crafts acylation of bromobenzene.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Friedel-Crafts acylation procedures.

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Valeryl Chloride (Pentanoyl chloride)

-

Dichloromethane (CH₂Cl₂) or another suitable dry solvent

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to absorb the evolved HCl gas.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add bromobenzene to the flask. Slowly add valeryl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux (e.g., at 40-50 °C) to ensure the reaction goes to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by silica gel column chromatography to yield pure this compound.[9]

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for this compound and a representative synthesis are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃BrO | [][4][10] |

| Molecular Weight | 241.12 g/mol | [][4][10] |

| Appearance | White to tan solid/crystalline powder | [2][3][9][11] |

| Melting Point | 34-36 °C | [][2][3][11] |

| Boiling Point | 168-169 °C at 20 mmHg | [][2][3][11] |

| Purity (Typical) | ≥98% | |

| CAS Number | 7295-44-5 | [][10] |

Table 2: Example Reagents for Synthesis

| Reagent | Molecular Weight | Moles (Equivalents) | Amount |

| Bromobenzene | 157.01 g/mol | 1.0 | User Defined |

| Valeryl Chloride | 120.58 g/mol | 1.0 - 1.1 | Calculated |

| Aluminum Chloride | 133.34 g/mol | 1.1 - 1.2 | Calculated |

| Dichloromethane | - | - | Sufficient Volume |

Safety Considerations

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Valeryl Chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

-

Bromobenzene: Harmful if swallowed or inhaled and is a skin and eye irritant.

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

The reaction evolves Hydrogen Chloride (HCl) gas, which is corrosive and toxic. A proper gas trap is mandatory.

Conclusion

The synthesis of this compound from bromobenzene via Friedel-Crafts acylation is a robust and well-documented method.[4] Careful control of reaction conditions, particularly temperature and moisture exclusion, is critical for achieving high yields and purity. The detailed protocol and data provided in this guide serve as a comprehensive resource for chemists in research and development, enabling the efficient and safe production of this key synthetic intermediate.

References

- 2. This compound CAS#: 7295-44-5 [amp.chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 7295-44-5 | Benchchem [benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | 7295-44-5 [chemicalbook.com]

- 10. This compound | C11H13BrO | CID 81717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 7295-44-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Key Intermediates in 4'-Bromovalerophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromovalerophenone is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a brominated phenyl ring and a pentanoyl side chain, provides two reactive sites for further molecular elaboration. This guide delves into the core synthetic routes for this compound, focusing on the key intermediates that are central to its formation. A thorough understanding of these intermediates and their corresponding reaction pathways is crucial for optimizing synthesis, improving yields, and ensuring product purity.

This document provides a detailed examination of three primary synthetic strategies: Friedel-Crafts acylation of bromobenzene, electrophilic bromination of valerophenone, and a Grignard reagent-based approach. For each method, the pivotal intermediates are identified and discussed, supplemented with detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Key Synthetic Pathways and Intermediates

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. The following sections explore the most common and effective methods, highlighting the transient species that are fundamental to each transformation.

Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. In the context of this compound synthesis, this reaction involves the acylation of bromobenzene with a five-carbon acylating agent, typically valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst.

Key Intermediates:

-

Acylium Ion: The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), abstracts the halide from the acyl halide (or complexes with the anhydride), generating a resonance-stabilized acylium ion (C₄H₉CO⁺). This species is a potent electrophile that readily attacks the electron-rich aromatic ring of bromobenzene.

-

Arenium Ion (Sigma Complex): The electrophilic attack of the acylium ion on the bromobenzene ring disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine atom on the ring acts as an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position. The positive charge is delocalized across the ring, and this intermediate is a critical step in the substitution reaction. Deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final product, this compound.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride

A detailed experimental procedure for the Friedel-Crafts acetylation of bromobenzene provides a solid foundation for this synthesis.[1] The following protocol is an adaptation for the synthesis of this compound.

| Reagent/Parameter | Quantity/Value | Moles |

| Bromobenzene | 3.74 g (2.5 mL) | 0.0238 |

| Valeryl Chloride | 3.16 g (2.9 mL) | 0.0262 |

| Aluminum Chloride (AlCl₃) | 7.5 g | 0.0562 |

| Dichloromethane (DCM) | 10 mL | - |

| Reaction Conditions | ||

| Temperature | Reflux | - |

| Time | 30 minutes | - |

| Work-up | ||

| Ice/Water | 30 g / 10 mL | - |

| 2M Sodium Hydroxide | 10 mL | - |

| Saturated Sodium Chloride | 2 x 10 mL | - |

Procedure:

-

To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer, add aluminum chloride (7.5 g), dry dichloromethane (10 mL), and bromobenzene (2.5 mL).[1]

-

Fit the flask with a reflux condenser and a dropping funnel containing valeryl chloride (2.9 mL).

-

Add the valeryl chloride dropwise to the stirred mixture. An evolution of HCl gas will be observed.[1]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.[1]

-

Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing a mixture of 30 g of ice and 10 mL of water.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 10 mL), 2M sodium hydroxide solution (10 mL), and saturated sodium chloride solution (2 x 10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Caption: Friedel-Crafts Acylation Pathway.

Electrophilic Bromination of Valerophenone

An alternative route to this compound involves the direct bromination of valerophenone. This is an electrophilic aromatic substitution reaction where the aromatic ring of valerophenone is brominated using elemental bromine in the presence of a Lewis acid catalyst.

Key Intermediate:

-

Arenium Ion (Sigma Complex): Similar to the Friedel-Crafts acylation, the key intermediate in this reaction is an arenium ion. The Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) polarizes the Br-Br bond, generating a strong electrophile (Br⁺). The aromatic ring of valerophenone then attacks the electrophilic bromine, forming a resonance-stabilized arenium ion. The existing acyl group is a deactivating meta-director, while the alkyl chain is an activating ortho-, para-director. The para-position is sterically favored, leading to the formation of this compound as the major product.[2] Subsequent deprotonation restores aromaticity.

Experimental Protocol: Bromination of Valerophenone

| Reagent/Parameter | Quantity/Value |

| Valerophenone | 1 equivalent |

| Bromine | 1.1–1.3 equivalents |

| Lewis Acid Catalyst (e.g., FeBr₃) | 20–25 wt% relative to valerophenone |

| Solvent | Dichloroethane |

| Reaction Conditions | |

| Bromine Addition Temperature | 0–10°C |

| Post-Reaction Temperature | 50–75°C |

Procedure:

-

Dissolve valerophenone in dichloroethane in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add the Lewis acid catalyst (20-25 wt% of the valerophenone).

-

Cool the mixture to 0–10°C in an ice bath.

-

Slowly add a solution of bromine (1.1–1.3 equivalents) in dichloroethane via the dropping funnel, maintaining the temperature between 0–10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–75°C for a specified period to ensure complete reaction.

-

Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or vacuum distillation.

Caption: Experimental Workflow for Bromination.

Grignard Reagent-Based Synthesis

Grignard reagents offer a powerful method for forming carbon-carbon bonds. A plausible route to this compound involves the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable five-carbon electrophile.

Key Intermediate:

-

4-Bromophenylmagnesium Bromide: This organometallic intermediate is prepared by reacting 1,4-dibromobenzene or 4-bromoiodobenzene with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is a strong nucleophile and a strong base, with a highly polarized carbon-magnesium bond. This nucleophilic carbon can then attack an electrophilic carbon, such as the carbon atom of a nitrile or an acyl chloride.

Experimental Protocol: Grignard Reaction with Valeronitrile

This protocol describes the synthesis of this compound via the reaction of 4-bromophenylmagnesium bromide with valeronitrile, followed by acidic hydrolysis.

| Reagent/Parameter | Quantity/Value |

| 1,4-Dibromobenzene | 1 equivalent |

| Magnesium Turnings | 1.1 equivalents |

| Anhydrous Diethyl Ether | Sufficient for dissolution |

| Valeronitrile | 1 equivalent |

| Reaction Conditions | |

| Grignard Formation | Reflux |

| Reaction with Nitrile | 0°C to room temperature |

| Work-up | |

| Aqueous Hydrochloric Acid | For hydrolysis |

Procedure:

-

Preparation of 4-Bromophenylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1,4-dibromobenzene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Valeronitrile:

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Slowly add a solution of valeronitrile (1 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and aqueous hydrochloric acid to hydrolyze the intermediate imine salt.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Caption: Grignard Reagent Synthesis Pathway.

Conclusion

The synthesis of this compound is achievable through several reliable methods, each characterized by distinct key intermediates. The Friedel-Crafts acylation proceeds through the formation of an acylium ion and a subsequent arenium ion. The electrophilic bromination of valerophenone also involves a critical arenium ion intermediate. The Grignard-based synthesis relies on the formation of a nucleophilic organomagnesium compound.

The choice of synthetic route will depend on various factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. The detailed experimental protocols and an understanding of the underlying reaction mechanisms and key intermediates provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this compound for their specific applications. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining high-quality material.

References

A Comprehensive Technical Guide to 4'-Bromovalerophenone for Researchers and Drug Development Professionals

Introduction

4'-Bromovalerophenone, also known by its IUPAC name 1-(4-bromophenyl)pentan-1-one, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive bromine atom on the phenyl ring and a carbonyl group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of this compound, including its commercial availability, physicochemical properties, synthesis and purification protocols, analytical methodologies, and its applications in research and drug development.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered by these suppliers is ≥95%, with some offering higher purity grades. It is generally supplied as a yellow or tan crystalline powder.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BOC Sciences[] | 95% | Inquire for details |

| KAISA GROUP INC | ≥99.0% | 25kg drum/bag |

| Parchem | Inquire for details | Bulk, FCL, Pallet, Drum, R&D |

| LGC Standards | Inquire for details | 1 g, 5 g, 10 g |

| Benchchem | 95% | Inquire for details |

| TCI America (via Fisher Scientific & CP Lab Safety) | 98.0+% | 25 g |

| ChemicalBook | Various | Various |

| Adva Tech Group Inc. | Inquire for details | Inquire for details |

| Oakwood Chemical | 95+% | 100 g |

| Apollo Scientific | Inquire for details | 5 g, 25 g, 100 g, 500 g, 2.5 kg, 10 kg |

| Matrix Fine Chemicals | Inquire for details | Inquire for details |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7295-44-5 | [] |

| Molecular Formula | C₁₁H₁₃BrO | [] |

| Molecular Weight | 241.12 g/mol | [] |

| Appearance | Yellow crystalline powder | [][2] |

| Melting Point | 34-36 °C | [][2] |

| Boiling Point | 168-169 °C at 20 mmHg | [][2] |

| Density | 1.291 g/cm³ (estimate) | [] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate | [2] |

| λmax | 325 nm (in Heptane) | [2] |

| InChI Key | STYJKBMRWQQJIS-UHFFFAOYSA-N | [] |

| SMILES | CCCCC(=O)C1=CC=C(Br)C=C1 | [] |

Synthesis and Purification

The primary synthetic routes to this compound are through Friedel-Crafts acylation of bromobenzene or by electrophilic aromatic substitution (bromination) of valerophenone.[3]

Experimental Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Valeryl Chloride

This method involves the reaction of bromobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Materials:

-

Bromobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and dry dichloromethane.

-

Cool the suspension in an ice bath.

-

In a separate, dry addition funnel, prepare a solution of bromobenzene and valeryl chloride in dry dichloromethane.

-

Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or vacuum distillation.

References

Purity Standards for Research-Grade 4'-Bromovalerophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and purification protocols for research-grade 4'-Bromovalerophenone (CAS No. 7295-44-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1] Its chemical structure, featuring a brominated phenyl ring and a pentanoyl group, makes it a versatile building block in medicinal chemistry and drug discovery. The purity of this reagent is paramount to ensure the reliability and reproducibility of experimental results, as well as the quality and safety of downstream products.

Purity Specifications and Impurity Profile

Research-grade this compound is typically available in purities of ≥95% or ≥98%, as determined by Gas Chromatography (GC). The acceptable level of impurities is a critical consideration for its use in sensitive applications.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥95.0% or ≥98.0% | Gas Chromatography (GC) |

| Appearance | White to light yellow crystalline solid | Visual Inspection |

| Melting Point | 34-38 °C | Capillary Method |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

The synthesis of this compound, commonly through Friedel-Crafts acylation of bromobenzene with valeryl chloride, can lead to the formation of several potential impurities.[1] Understanding this impurity profile is crucial for developing appropriate analytical methods and purification strategies.

Table 2: Potential Impurities in this compound

| Impurity | Chemical Name | Origin | Potential Impact |

| Positional Isomers | 2'-Bromovalerophenone, 3'-Bromovalerophenone | Non-selective bromination or acylation | May lead to undesired side products in subsequent reactions. |

| Starting Materials | Bromobenzene, Valerophenone, Valeryl Chloride | Incomplete reaction | Can interfere with reactions and affect yield. |

| Over-brominated species | Dibromovalerophenone isomers | Excess brominating agent | Can introduce unwanted functionalities. |

| Residual Solvents | Dichloromethane, Ether, etc. | Purification process | May be toxic or interfere with reactions. |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.

Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of this compound. A well-chosen GC method can effectively separate the main compound from its volatile impurities.

Experimental Protocol: Gas Chromatography (GC) Analysis

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic ketones.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification of this compound and its impurities by providing both retention time data and mass spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrument: GC-MS system operating in electron ionization (EI) mode.

-

GC Conditions: Same as the GC-FID method described above.

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 amu.

-

-

Data Analysis: The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound (M.W. 241.12 g/mol ). Impurities can be tentatively identified by comparing their mass spectra with library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Spectra to Acquire: ¹H NMR and ¹³C NMR.

¹H NMR Spectral Data Interpretation (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.6 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.62 (d, J = 8.6 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ 2.94 (t, J = 7.4 Hz, 2H): Methylene protons (α to the carbonyl group).

-

δ 1.70 (sextet, J = 7.4 Hz, 2H): Methylene protons (β to the carbonyl group).

-

δ 1.40 (sextet, J = 7.4 Hz, 2H): Methylene protons (γ to the carbonyl group).

-

δ 0.94 (t, J = 7.4 Hz, 3H): Methyl protons (δ to the carbonyl group).

¹³C NMR Spectral Data Interpretation (100 MHz, CDCl₃):

-

δ 198.9: Carbonyl carbon.

-

δ 135.8: Aromatic carbon ipso to the carbonyl group.

-

δ 131.9: Aromatic carbons meta to the carbonyl group.

-

δ 129.8: Aromatic carbons ortho to the carbonyl group.

-

δ 128.4: Aromatic carbon ipso to the bromine atom.

-

δ 38.4: Methylene carbon (α to the carbonyl group).

-

δ 26.8: Methylene carbon (β to the carbonyl group).

-

δ 22.4: Methylene carbon (γ to the carbonyl group).

-

δ 13.9: Methyl carbon.

Purification of this compound

Recrystallization is an effective method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system of hexane and ethyl acetate is often effective. Hexane is a poor solvent in which the compound is less soluble at room temperature, while ethyl acetate is a good solvent.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

Caption: Synthesis Pathway of this compound.

Caption: Quality Control Workflow for this compound.

Conclusion

The quality of research-grade this compound is critical for its successful application in research and development. Adherence to stringent purity standards, verified by robust analytical methods, ensures the integrity of experimental outcomes. This guide provides a foundational understanding of the key quality attributes, analytical procedures, and purification techniques for this compound, empowering researchers to confidently utilize this important chemical intermediate.

References

The Photochemical Behavior of 4'-Bromovalerophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromovalerophenone, an aromatic ketone, is a molecule of significant interest in photochemical studies due to its dual reactive centers: the carbonyl group and the carbon-bromine bond. Upon absorption of ultraviolet radiation, it primarily undergoes Norrish Type II reactions, a characteristic pathway for ketones with accessible γ-hydrogens. This process involves intramolecular hydrogen abstraction to form a 1,4-biradical intermediate, which subsequently partitions between fragmentation (elimination) and cyclization (Yang-Norrish cyclization). Additionally, photolytic cleavage of the carbon-bromine bond represents a competing reaction pathway. This technical guide provides a comprehensive overview of the photochemical properties of this compound, detailing its reaction mechanisms, transient species, and the experimental protocols utilized to elucidate these characteristics.

Introduction

Aromatic ketones are fundamental chromophores in organic photochemistry, and their excited-state reactivity has been extensively studied. This compound (Figure 1) is a derivative of valerophenone, a classic model system for the study of Norrish Type II reactions. The presence of a bromine atom at the para position of the phenyl ring introduces the possibility of additional photochemical pathways, such as C-Br bond cleavage, making its photochemistry particularly complex and intriguing. Understanding the photochemical behavior of this compound is crucial for applications in organic synthesis, polymer chemistry, and as a tool in studying various photochemical processes.[1][2]

Figure 1: Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Photochemical Reaction Pathways

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1).[3] The subsequent photochemical reactions primarily emanate from this triplet state.

Norrish Type II Reaction

The most prominent photochemical pathway for this compound is the Norrish Type II reaction.[3] This intramolecular process involves the abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl oxygen. This leads to the formation of a 1,4-biradical intermediate.[3][4] This biradical can then follow two main competing pathways:

-

Elimination (Fragmentation): The 1,4-biradical can undergo cleavage of the α,β-carbon-carbon bond to yield 4'-bromoacetophenone and propene.[3]

-

Cyclization (Yang-Norrish Cyclization): Alternatively, the biradical can cyclize to form a cyclobutanol derivative.[3][4]

The ratio of elimination to cyclization products is sensitive to various factors, including the solvent, temperature, and the presence of substituents.[3]

Diagram 1. Norrish Type II reaction pathway of this compound.

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[4] This process results in the formation of an acyl radical and an alkyl radical. While this pathway is generally less favored for aromatic ketones with accessible γ-hydrogens, it can still occur as a minor competing reaction.

Carbon-Bromine Bond Cleavage

A competing photochemical process for bromophenyl alkyl ketones is the radical cleavage of the carbon-bromine bond.[5] The resulting acylphenyl radicals can be trapped by the solvent or other radical scavengers. The quantum yields for this process are influenced by solvent viscosity, suggesting that the recombination of the radical pair competes with their diffusion.[5] For some bromophenyl ketones, Norrish Type II elimination can compete with this C-Br cleavage reaction.[5]

Quantitative Photochemical Data

While specific quantitative data for this compound is scarce in the literature, data from analogous compounds provide valuable insights into its expected photochemical behavior.

| Photochemical Parameter | Compound | Value | Conditions | Reference |

| Triplet State Cleavage Rate Constant | p-Bromoacetophenone | 1 x 10⁸ s⁻¹ | Room Temperature | [5] |

| Activation Enthalpy (ΔH‡) for Triplet Cleavage | p-Bromoacetophenone | 5.3 kcal/mol | - | [5] |

| Activation Entropy (ΔS‡) for Triplet Cleavage | p-Bromoacetophenone | -5 eu | - | [5] |

| Quantum Yield for C-Br Cleavage | p-Bromobenzophenone | 0.002 - 0.003 | Cyclopentane solvent | [5] |

Table 1: Photochemical Data for Structurally Related Compounds

Transient Species

The photochemical reactions of this compound proceed through short-lived transient species, which can be detected and characterized using time-resolved spectroscopic techniques such as laser flash photolysis.

-

Triplet Excited State (T1): This is the key reactive intermediate from which the Norrish Type II and C-Br cleavage reactions originate. For aromatic ketones, the triplet state can be characterized by its transient absorption spectrum and lifetime.

-

1,4-Biradical: Formed via intramolecular γ-hydrogen abstraction in the Norrish Type II pathway. The lifetime and subsequent reactions of this biradical determine the final product distribution.

-

Acylphenyl Radical and Bromine Atom: These radical species are formed upon C-Br bond cleavage. Their detection would provide direct evidence for this competing photochemical pathway.

Experimental Protocols

The investigation of the photochemical properties of this compound involves a combination of steady-state and time-resolved techniques.

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the ratio of the number of molecules reacted to the number of photons absorbed.

Experimental Workflow:

Diagram 2. Workflow for Quantum Yield Determination.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent. A chemical actinometer (e.g., potassium ferrioxalate) is used to measure the photon flux of the light source.

-

Irradiation: The sample and actinometer solutions are irradiated in parallel using a light source with a specific wavelength (e.g., using a monochromator or filters).

-

Analysis: The extent of the photochemical reaction is determined by analyzing the concentration of the reactant or the formation of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The change in the actinometer is measured, typically by UV-Vis spectrophotometry.

-

Calculation: The photon flux is calculated from the change in the actinometer. The quantum yield of the reaction is then determined by dividing the number of moles of reactant consumed or product formed by the number of moles of photons absorbed.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the kinetics and spectra of transient species.[8][9]

Experimental Workflow:

Diagram 3. Workflow for Laser Flash Photolysis.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by oxygen.

-

Excitation: The sample is excited with a short, high-intensity laser pulse (the "pump" pulse) at a wavelength where the compound absorbs. This populates the excited states.

-

Probing and Detection: A second, weaker light source (the "probe" beam) is passed through the sample, and its intensity is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera). The changes in the absorbance of the sample due to the formation of transient species are recorded as a function of time after the laser flash.

-

Data Analysis: By varying the wavelength of the probe light, a transient absorption spectrum can be constructed. The decay of the transient absorption at a specific wavelength provides kinetic information about the lifetime of the transient species.

Conclusion

The photochemistry of this compound is dominated by the Norrish Type II reaction, proceeding through a triplet 1,4-biradical intermediate that partitions between elimination and cyclization pathways. The presence of the bromine atom introduces a competing C-Br bond cleavage pathway. While specific quantitative data for this compound remains limited, the established photochemical principles for aromatic ketones and related bromo-substituted compounds provide a robust framework for understanding its behavior. Further investigations employing time-resolved spectroscopy and quantum yield measurements are necessary to fully elucidate the intricate details of its excited-state dynamics and reaction efficiencies. This knowledge is essential for harnessing the synthetic potential of this compound and for its application in various photochemical contexts.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound CAS#: 7295-44-5 [m.chemicalbook.com]

- 3. This compound | 7295-44-5 | Benchchem [benchchem.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments [edinst.com]

- 8. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 9. ru.ac.za [ru.ac.za]

4'-Bromovalerophenone: A Comprehensive Technical Guide for Researchers